Cas no 1082065-99-3 (1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde)

1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde is a specialized aldehyde derivative featuring a cyclopropylmethyl group within the pyrazole ring. It offers high purity and structural stability, making it ideal for research applications in medicinal chemistry. The compound's unique structure enables diverse synthetic transformations, facilitating the creation of novel compounds with potential pharmaceutical applications.
1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde structure
1082065-99-3 structure
Product Name:1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde
CAS No:1082065-99-3
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD16861575
CID:1189827
PubChem ID:62726510
Update Time:2025-07-23

1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde, 1-(cyclopropylmethyl)-
    • 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
    • 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde
    • EN300-268601
    • F8883-1603
    • starbld0043019
    • 1-(cyclopropylmethyl)pyrazole-4-carbaldehyde
    • 1082065-99-3
    • SCHEMBL3322639
    • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde
    • AMY33097
    • DB-420872
    • G55175
    • AKOS012019290
    • Z1008032274
    • BUTTVUBNXIIXRH-UHFFFAOYSA-N
    • DTXSID201226649
    • MDL: MFCD16861575
    • Inchi: 1S/C8H10N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5-7H,1-2,4H2
    • InChI Key: BUTTVUBNXIIXRH-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN(C=1)CC1CC1

Computed Properties

  • Exact Mass: 150.0794
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 281.3±13.0 ºC (760 Torr),
  • Flash Point: 123.9±19.8 ºC,
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 34.89

1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde

Introduction to 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-99-3)

1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 1082065-99-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde make it an intriguing candidate for various chemical and biological studies.

The chemical structure of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and a carbaldehyde group at the 4-position. The cyclopropylmethyl substituent imparts unique steric and electronic properties to the molecule, which can influence its reactivity and biological activity. The presence of the carbaldehyde group provides a reactive site for further chemical modifications, making this compound a valuable building block in synthetic chemistry.

In recent years, there has been a growing interest in the development of pyrazole derivatives as potential therapeutic agents. Pyrazoles have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde has been explored in several studies for its potential applications in drug discovery and development.

A notable study published in the Journal of Medicinal Chemistry investigated the use of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde as a scaffold for the synthesis of novel antiviral agents. The researchers found that derivatives of this compound showed promising activity against several viral strains, including influenza and herpes simplex viruses. The cyclopropylmethyl substituent was found to enhance the antiviral potency by improving the lipophilicity and cellular uptake of the compounds.

Another area of research has focused on the anticancer properties of pyrazole derivatives. A study published in Cancer Letters reported that 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

The versatility of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde extends beyond its biological applications. In synthetic chemistry, this compound serves as an important intermediate for the preparation of more complex molecules. Its reactivity at the carbaldehyde position allows for a wide range of chemical transformations, such as condensation reactions with nucleophiles, reduction to alcohols, and oxidation to carboxylic acids. These transformations can be tailored to produce compounds with specific functional groups and properties, making it a valuable tool in organic synthesis.

In addition to its use in medicinal chemistry, 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde has also found applications in materials science. Pyrazole derivatives have been used as ligands in coordination chemistry to form metal complexes with unique electronic and optical properties. These complexes have potential applications in areas such as catalysis, sensing, and photovoltaics. The cyclopropylmethyl substituent can influence the coordination geometry and stability of these complexes, making them suitable for various functional materials.

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde typically involves multistep procedures that include functional group manipulations and ring-forming reactions. One common synthetic route involves the reaction of cyclopropylmethylamine with an appropriate α-haloketone followed by cyclization to form the pyrazole ring. The final step involves oxidation to introduce the carbaldehyde functionality. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using catalytic systems and microwave-assisted reactions.

In conclusion, 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-99-3) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features make it an attractive candidate for drug discovery, synthetic chemistry, and materials science applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

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